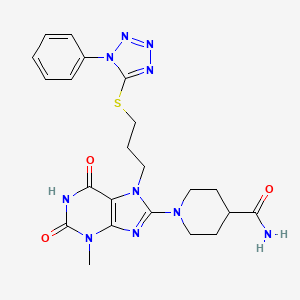![molecular formula C27H31N3O3 B2757638 N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-46-9](/img/structure/B2757638.png)
N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C27H31N3O3 and its molecular weight is 445.563. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiallergic Agents
Research on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share structural similarities with the compound of interest, has revealed potential applications as antiallergic agents. Studies have shown that these compounds, including N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, exhibit potent antiallergic properties, significantly more effective than astemizole in histamine release assays and IL-4 and IL-5 production tests from Th-2 cells. This suggests a potential pathway for developing new antiallergic medications based on the structural framework of the compound (Menciu et al., 1999).
Antimicrobial Applications
Compounds bearing the 1,3,4-oxadiazole and piperidine groups, similar to parts of the target compound's structure, have been explored for their antimicrobial properties. Syntheses of N-substituted derivatives of such compounds have demonstrated moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria. This indicates the potential of the compound of interest for use in developing new antimicrobial agents, especially in addressing antibiotic resistance issues (Khalid et al., 2016).
Anticancer Research
Investigations into sulfonamide-derived isatins, which share functional group characteristics with the compound , have shown significant anticancer effects, particularly against hepatocellular carcinoma (HCC) cell lines. These studies highlight the importance of molecular hybridization in drug design, suggesting the potential of N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide and related compounds in anticancer research. The ability to induce apoptosis and affect cancer cell growth underscores the compound's relevance in developing new therapeutic agents for cancer treatment (Eldeeb et al., 2022).
Enzyme Inhibition
The synthesis and evaluation of enzyme inhibitory activities of 3,4,5-trisubstituted-1,2,4-triazole analogues, featuring structural motifs similar to the compound of interest, reveal significant potential in developing new therapeutic agents targeting specific enzymes. This research pathway offers insights into designing inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, which are critical in various physiological and pathological processes. The findings suggest that similar structural analogues, including the target compound, could serve as bases for new drugs with improved efficacy and specificity (Virk et al., 2018).
Propriétés
IUPAC Name |
N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3/c1-3-20-12-14-21(15-13-20)30(4-2)27(33)26(32)23-18-29(24-11-7-6-10-22(23)24)19-25(31)28-16-8-5-9-17-28/h6-7,10-15,18H,3-5,8-9,16-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWRIZFBXYEJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
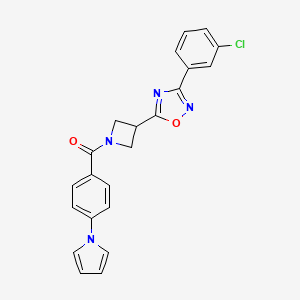
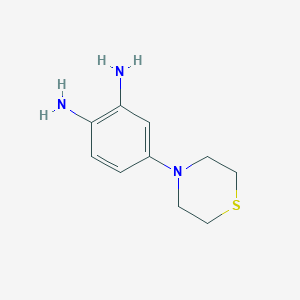
![N-[(2-chlorophenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2757561.png)
![methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B2757563.png)
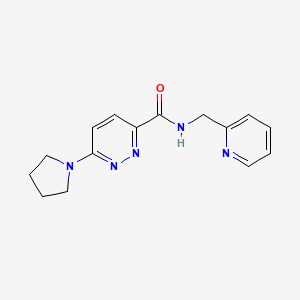

![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/no-structure.png)
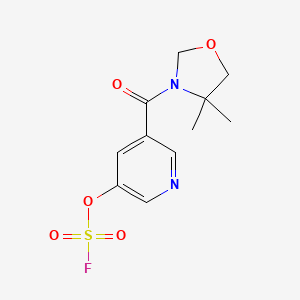
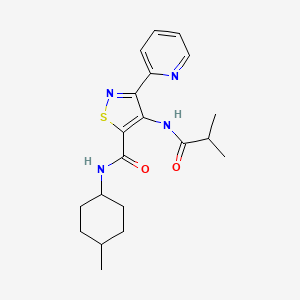
![2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2757572.png)
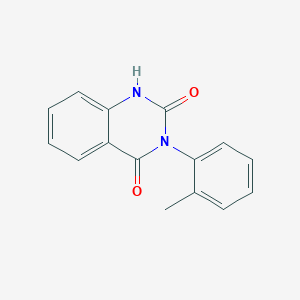
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2757576.png)
![9-(3-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2757577.png)
